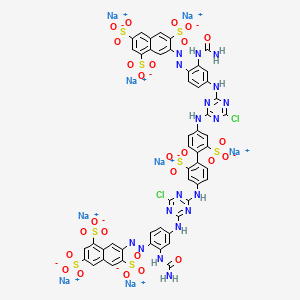
Octasodium 7,7'-((2,2'-disulphonato(1,1'-biphenyl)-4,4'-diyl)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(carbamoylamino))-4,1-phenylene)azo))bis(naphthalene-1,3,6-trisulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7,7’-(2,2’-disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino2-(carbamoylamino)-4,1-phenyleneazobis(naphthalene-1,3,6-trisulphonate) (sodium salt)” is a highly complex organic molecule. It is characterized by multiple functional groups, including sulfonate, biphenyl, triazine, carbamoylamino, and azo groups. Such compounds are often used in various industrial applications, including dyes, pigments, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of Biphenyl Derivative: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of Sulfonate Groups: Sulfonation of the biphenyl derivative can be achieved using fuming sulfuric acid or chlorosulfonic acid.
Formation of Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Coupling Reactions: The final compound is formed through a series of coupling reactions, including azo coupling and amide formation.
Industrial Production Methods
Industrial production of such complex compounds often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions is crucial for the successful synthesis of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo and amine groups.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.
Substitution: The sulfonate and triazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc and hydrochloric acid.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Dye and Pigment Industry: Used as a dye intermediate due to its complex structure and vibrant colors.
Organic Synthesis: Serves as a building block for the synthesis of other complex organic molecules.
Biology and Medicine
Biological Staining: Used in histology and cytology for staining tissues and cells.
Drug Development:
Industry
Textile Industry: Used in the dyeing of fabrics.
Paper Industry: Employed in the coloring of paper products.
作用機序
The compound exerts its effects through various mechanisms depending on its application. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. In dyeing processes, it forms strong bonds with fibers, resulting in vibrant and long-lasting colors.
類似化合物との比較
Similar Compounds
- 7,7’-(2,2’-disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino2-(carbamoylamino)-4,1-phenyleneazobis(naphthalene-1,3,6-trisulphonate) (potassium salt)
- 7,7’-(2,2’-disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino2-(carbamoylamino)-4,1-phenyleneazobis(naphthalene-1,3,6-trisulphonate) (ammonium salt)
Uniqueness
The sodium salt form of the compound may exhibit different solubility and reactivity compared to its potassium and ammonium counterparts. These differences can influence its applications and effectiveness in various industrial processes.
特性
CAS番号 |
68133-40-4 |
|---|---|
分子式 |
C52H30Cl2N18Na8O26S8 |
分子量 |
1834.3 g/mol |
IUPAC名 |
octasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-3-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C52H38Cl2N18O26S8.8Na/c53-45-63-49(57-23-3-7-33(35(13-23)61-47(55)73)69-71-37-19-31-21(11-43(37)105(93,94)95)9-27(99(75,76)77)17-41(31)103(87,88)89)67-51(65-45)59-25-1-5-29(39(15-25)101(81,82)83)30-6-2-26(16-40(30)102(84,85)86)60-52-66-46(54)64-50(68-52)58-24-4-8-34(36(14-24)62-48(56)74)70-72-38-20-32-22(12-44(38)106(96,97)98)10-28(100(78,79)80)18-42(32)104(90,91)92;;;;;;;;/h1-20H,(H3,55,61,73)(H3,56,62,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H2,57,59,63,65,67)(H2,58,60,64,66,68);;;;;;;;/q;8*+1/p-8 |
InChIキー |
WAPHSRMHUOCGQE-UHFFFAOYSA-F |
正規SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])C6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


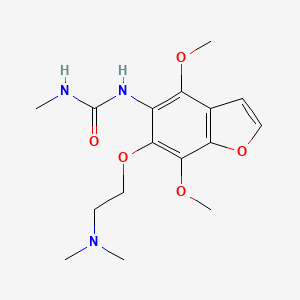
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
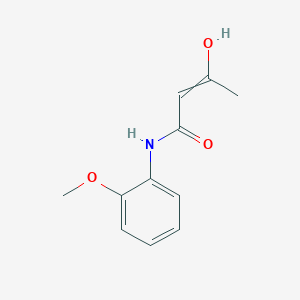
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
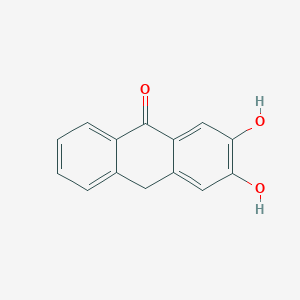
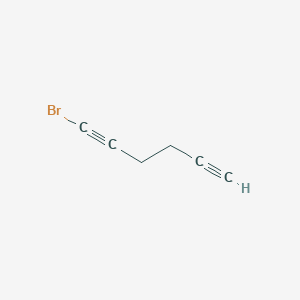
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
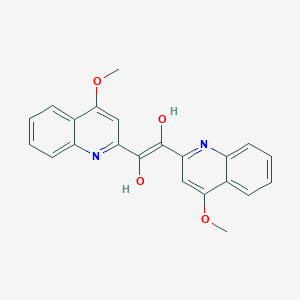


![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
